molecular formula C27H50N12O9 B12591159 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 872438-50-1

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B12591159
CAS No.: 872438-50-1
M. Wt: 686.8 g/mol
InChI Key: LTTYNQMFVWTERI-OEUDTILKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It is composed of multiple amino acids, including threonine, ornithine, glycine, and proline, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction may yield free thiols.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can be compared with other similar peptides, such as:

These compounds share similar structural features but differ in their amino acid composition and sequence, which can result in distinct biological activities and applications.

Properties

CAS No.

872438-50-1

Molecular Formula

C27H50N12O9

Molecular Weight

686.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H50N12O9/c1-13(40)19(28)22(44)36-15(6-3-9-33-26(29)30)21(43)35-12-18(42)38-20(14(2)41)23(45)37-16(7-4-10-34-27(31)32)24(46)39-11-5-8-17(39)25(47)48/h13-17,19-20,40-41H,3-12,28H2,1-2H3,(H,35,43)(H,36,44)(H,37,45)(H,38,42)(H,47,48)(H4,29,30,33)(H4,31,32,34)/t13-,14-,15+,16+,17+,19+,20+/m1/s1

InChI Key

LTTYNQMFVWTERI-OEUDTILKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.